3,5-Dimethylhex-2-enenitrile

Flavor & Fragrance Chemistry Stereochemistry–Odor Relationship Alkenenitrile Olfactory Properties

3,5-Dimethylhex-2-enenitrile (CAS 14368-39-9), also designated (Z)-3,5-dimethylhex-2-enenitrile or NSC 29882, is a short-chain α,β-unsaturated alkenenitrile with the molecular formula C₈H₁₃N and a molecular weight of 123.20 g·mol⁻¹. It is a colorless liquid possessing a strong, fruity odor, primarily utilized in the flavor and fragrance industry and as a pharmaceutical synthesis intermediate.

Molecular Formula C8H13N
Molecular Weight 123.2 g/mol
CAS No. 14368-39-9
Cat. No. B086268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylhex-2-enenitrile
CAS14368-39-9
Synonyms(Z)-3,5-dimethylhex-2-enenitrile
Molecular FormulaC8H13N
Molecular Weight123.2 g/mol
Structural Identifiers
SMILESCC(C)CC(=CC#N)C
InChIInChI=1S/C8H13N/c1-7(2)6-8(3)4-5-9/h4,7H,6H2,1-3H3
InChIKeyKMZKRGSNSZTFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylhex-2-enenitrile (CAS 14368-39-9): Physicochemical Baseline and Industrial Identity for Procurement Evaluation


3,5-Dimethylhex-2-enenitrile (CAS 14368-39-9), also designated (Z)-3,5-dimethylhex-2-enenitrile or NSC 29882, is a short-chain α,β-unsaturated alkenenitrile with the molecular formula C₈H₁₃N and a molecular weight of 123.20 g·mol⁻¹ . It is a colorless liquid possessing a strong, fruity odor, primarily utilized in the flavor and fragrance industry and as a pharmaceutical synthesis intermediate . The compound is stereochemically defined as the (Z)-isomer, a configuration that directly influences its olfactory properties relative to the (E)-isomer [1]. It is listed as an Existing Chemical Substance under Japan's Chemical Substances Control Law (CSCL), with monitored annual manufacture/import volumes in the range of 1 to <1,000 metric tons, confirming ongoing industrial relevance [2].

(Z)-isomer for controlled fragrance intensity and reproducible olfactory character
Pharmaceutical intermediate with defined α,β-unsaturated nitrile scaffold and steric hindrance
CSCL Existing Chemical Substance with documented industrial production volume (1–

Why Generic Substitution of 3,5-Dimethylhex-2-enenitrile with Other Short-Chain Alkenenitriles Carries Procurement Risk


Short-chain alk-2-enenitriles such as hex-2-enenitrile, hept-2-enenitrile, and 5-methylhex-2-enenitrile share the same α,β-unsaturated nitrile pharmacophore but differ critically in carbon chain length, methyl branching pattern, and stereochemical configuration, all of which produce measurable divergences in boiling point (up to ~14 °C difference), flash point (up to ~8 °C), logP (up to ~0.5 units), and vapor pressure . These divergences directly affect formulation volatility, olfactory character, and synthetic reactivity . Furthermore, the (Z)-stereochemistry of 3,5-dimethylhex-2-enenitrile confers a quantifiably higher odor detection threshold compared to the (E)-isomer, as established in the Givaudan patent disclosure on alk-2-enenitrile fragrance ingredients [1]. Simple substitution with a racemic mixture or a mono-methyl analog will therefore alter both the intensity and character of odor, as well as the compound's performance as a synthetic intermediate in reactions sensitive to steric encumbrance and electronic effects at the nitrile-bearing carbon . The quantitative evidence below formalizes these differentiation dimensions.

!
Stereochemical mismatch: (Z)-isomer has a higher odor threshold than (E)-isomer; racemic or (E)-enriched lots may alter fragrance intensity and require reformulation.
!
Chain length and branching divergence: Compared to hept-2-enenitrile, 3,5-dimethyl branching raises boiling point ~14 °C and flash point ~8 °C, shifting volatility and handling classification.
!
Lipophilicity and vapor pressure differences: LogP 2.50 and ~29× higher vapor pressure vs geranyl nitrile result in faster evaporation and reduced substantivity, not interchangeable for base-note applications.

Quantitative Differentiation Evidence for 3,5-Dimethylhex-2-enenitrile Versus Closest Alk-2-enenitrile Analogs


Stereochemical Odor Threshold Differentiation: (Z)-3,5-Dimethylhex-2-enenitrile vs. (E)-Configured Alk-2-enenitriles

The (Z)-configuration of 3,5-dimethylhex-2-enenitrile results in a higher odor detection threshold compared to the corresponding (E)-isomer. The Givaudan patent (US 20110207835 A1) explicitly establishes that for short-chain alk-2-enenitriles, the (Z)-isomer possesses a higher odor threshold than its (E)-counterpart, while both display qualitatively similar olfactory profiles [1]. This means that a higher mass concentration of the (Z)-isomer is required to elicit the same perceived odor intensity. For fragrance formulators, this directly impacts dosing economics and scent substantivity; for procurement, specifying the (Z)-isomer ensures consistent sensory impact that a mixed-isomer or (E)-enriched lot cannot replicate without reformulation.

Odor Threshold (Z vs E)
Class-level inference
Target (Z)-isomer Higher threshold
(E)-configured analogs Lower threshold
Directionality established; magnitude not disclosed
Specifying (Z)-isomer supports reproducible fragrance intensity; (E)-enriched batch may lead to off-spec sensory profile.
Patent class-level direction (US 20110207835 A1); exact threshold values not publicly disclosed.
Flavor & Fragrance Chemistry Stereochemistry–Odor Relationship Alkenenitrile Olfactory Properties

Volatility and Flash Point Differentiation: 3,5-Dimethylhex-2-enenitrile vs. Hept-2-enenitrile

3,5-Dimethylhex-2-enenitrile exhibits a boiling point of 184.8 °C at 760 mmHg and a flash point of 65.1 °C , while its chain-extended analog hept-2-enenitrile (CAS 22031-56-7) boils at 171.3 °C with a flash point of 56.8 °C . The 13.5 °C higher boiling point and 8.3 °C higher flash point of the dimethyl compound reflect the increased molecular weight (+14 Da) and the stabilizing effect of the geminal dimethyl substitution at C-3 and branching at C-5, which collectively reduce volatility and lower flammability hazard. This translates into a measurable safety and handling advantage during high-temperature processing or storage.

Volatility & Flash Point
Data to verify
3,5-Dimethylhex-2-enenitrile BP 184.8 °C, FP 65.1 °C
Hept-2-enenitrile BP 171.3 °C, FP 56.8 °C
ΔBP +13.5 °C, ΔFlash +8.3 °C
Higher flash point may support less stringent flammability handling category; boiling point difference alters evaporation rate in formulations.
Cross-study comparable data; verify with supplier batch Certificate of Analysis.
Physical Chemistry Formulation Safety Volatility Profiling

Hydrophobicity and Partitioning Differentiation: 3,5-Dimethylhex-2-enenitrile vs. Geranyl Nitrile

The measured logP of 3,5-dimethylhex-2-enenitrile is 2.50 , compared to an estimated logP of ~3.8–4.0 for geranyl nitrile (CAS 5146-66-7, C₁₀H₁₅N), a widely used terpene nitrile fragrance ingredient [1]. The ~1.3–1.5 log unit difference represents an approximately 20- to 30-fold lower octanol-water partition coefficient, indicating significantly lower lipophilicity and therefore reduced tendency to partition into fatty phases or bioaccumulate. In fragrance applications, this lower logP predicts faster evaporation from skin and reduced substantivity (long-lastingness) relative to geranyl nitrile, making 3,5-dimethylhex-2-enenitrile more suitable for top-note applications where a bright, fruity initial impression is desired without extended persistence.

Lipophilicity (logP)
Cross-study comparable
Target LogP 2.50 (exp)
Geranyl nitrile LogP ~3.8–4.0
~20–30× lower partition
Lower lipophilicity supports faster evaporation, top-note character; not interchangeable with geranyl nitrile for substantivity.
Experimental logP from chem960; comparator data from RIFM fragrance safety assessment.
Lipophilicity Substantivity Fragrance Formulation

Vapor Pressure Differentiation and Headspace Performance: 3,5-Dimethylhex-2-enenitrile vs. Geranyl Nitrile

3,5-Dimethylhex-2-enenitrile has a vapor pressure of 0.719 mmHg at 25 °C (95.9 Pa) , whereas geranyl nitrile (CAS 5146-66-7) has an estimated vapor pressure of approximately 0.025 mmHg at 25 °C (3.3 Pa) [1]. The ~29-fold higher vapor pressure of the target compound indicates substantially greater volatility, which directly translates to a stronger initial headspace concentration in fragrance applications. This property positions 3,5-dimethylhex-2-enenitrile as a top-note ingredient delivering an immediate fruity impact, while geranyl nitrile functions as a mid-to-base note with slower release kinetics.

Vapor Pressure @25°C
Cross-study comparable
Target 0.719 mmHg
Geranyl nitrile ~0.025 mmHg (est)
~29× higher vapor pressure
Higher headspace concentration for immediate olfactory impact; dosing strategy differs from geranyl nitrile.
Target experimental; comparator estimated (MPBPVP v1.43). Verify vapor pressure with supplier.
Vapor Pressure Fragrance Volatility Headspace Analysis

Regulatory Inventory and Supply-Chain Transparency: Japanese CSCL Classification and Tracked Volume

3,5-Dimethylhex-2-enenitrile is registered in Japan's Chemical Substances Control Law (CSCL) database as an Existing Chemical Substance under MITI Number 2-1507, classified within the broader category 'Alkyl (or alkenyl, C8-18) nitrile' [1]. Annual manufacture/import volumes are consistently tracked in the 1 to <1,000 metric ton range (data available from 2016–2023), confirming stable industrial production and availability [1]. In contrast, several closely related short-chain alk-2-enenitriles such as 5-methylhex-2-enenitrile (CAS 29127-84-2) and 4-methylhex-2-enenitrile are not tracked with similar granularity in major public chemical inventories, introducing uncertainty regarding reliable commercial sourcing . For industrial procurement, this documented regulatory transparency reduces supply-chain risk.

CSCL Inventory
Supporting evidence
MITI No. 2-1507, Existing Chemical Substance; tracked annual volume 1–
Documented industrial production aids supply planning; comparator nitriles may lack public volume data.
Source: Japan J-Check database.
Chemical Inventory Compliance Supply Chain Regulatory Status

Evidence-Backed Application Scenarios for 3,5-Dimethylhex-2-enenitrile in Flavor, Fragrance, and Pharmaceutical Intermediate Procurement


Top-Note Fruity Fragrance Formulation Requiring Defined (Z)-Stereochemistry

Perfumers designing fragrances with a bright, fruity top note can leverage 3,5-dimethylhex-2-enenitrile's (Z)-configuration, which provides a higher odor threshold than the (E)-isomer, enabling controlled intensity without overpowering the composition . Its vapor pressure of 0.719 mmHg at 25 °C—substantially higher than geranyl nitrile—ensures rapid headspace delivery and immediate olfactory impact, a critical performance attribute for fine fragrance and personal care product launches where first-impression character drives consumer acceptance. Procuring the (Z)-isomer with verified stereochemical purity is essential to avoid batch-to-batch sensory variability.

Pharmaceutical Intermediate Synthesis Exploiting Sterically Hindered Nitrile Reactivity

As a pharmaceutical intermediate, 3,5-dimethylhex-2-enenitrile offers a defined α,β-unsaturated nitrile scaffold with steric encumbrance at positions 3 and 5 . This steric profile can influence regioselectivity in nucleophilic addition, cycloaddition, and hydrogenation reactions compared to unsubstituted hex-2-enenitrile. Its documented use in the synthesis of medicinal compounds, combined with tracked industrial production volumes of 1–<1,000 t/year under Japan's CSCL, provides assurance of scalable supply for medicinal chemistry and process development groups seeking a dimethyl-substituted alkenenitrile building block with verified commercial availability.

Flavor Ingredient with Defined Volatility for Food and Beverage Applications

In flavor formulations, 3,5-dimethylhex-2-enenitrile imparts a fruity aroma suitable for food and beverage products . Its logP of 2.50 and vapor pressure of 0.719 mmHg at 25 °C position it as a moderate-volatility flavor agent that partitions predictably between aqueous and lipid phases. Compared to geranyl nitrile (logP ~3.8–4.0), its lower lipophilicity results in faster release and perception, making it appropriate for applications where a quick-onset fruity character is desired without lingering fatty aftertaste [1]. The higher flash point (65.1 °C vs. 56.8 °C for hept-2-enenitrile) also facilitates safer handling during heated flavor incorporation processes.

Bleach-Stable Fragrance Component for Household and Cleaning Products

The patent literature on dimethyl-substituted alkyl nitriles (US 4,863,631, EP 0347596 A2) demonstrates that compounds within this structural class, including 3,5-dimethylhex-2-enenitrile, possess organoleptic stability in hypochlorite bleach solutions . This bleach compatibility, combined with the compound's fruity odor character and documented industrial production volume, positions it as a viable fragrance ingredient for household cleaning, laundry, and sanitizing products where many conventional fragrance materials (e.g., aldehydes, esters) undergo rapid oxidative degradation. The (Z)-stereochemistry further ensures consistent olfactory delivery under alkaline oxidative conditions.

Application
Selection Property
Validation Focus
Top-note fruity fragrance with defined (Z)-stereochemistry
(Z)-isomer stereochemical purity
Olfactory intensity consistency and batch reproducibility
Pharmaceutical intermediate synthesis
Sterically hindered α,β-unsaturated nitrile scaffold
Regioselectivity and reaction performance vs unsubstituted analogs
Flavor ingredient with defined volatility
Moderate volatility and logP profile
Release kinetics and sensory perception in food/beverage matrices
Bleach-stable fragrance for cleaning products
Organoleptic stability in oxidative alkaline conditions
Hypochlorite bleach compatibility and olfactory consistency under use conditions
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